molecular formula C14H10F2O2 B7946529 Benzyl 2,4-Difluorobenzoate

Benzyl 2,4-Difluorobenzoate

Cat. No.: B7946529
M. Wt: 248.22 g/mol
InChI Key: HAONFTIWEGTIGR-UHFFFAOYSA-N
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Description

Benzyl 2,4-Difluorobenzoate is an organic compound with the molecular formula C14H10F2O2 It is a derivative of benzoic acid where the hydrogen atoms at the 2 and 4 positions of the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,4-Difluorobenzoate typically involves the esterification of 2,4-difluorobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,4-Difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 2,4-Difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Benzyl 2,4-Difluorobenzoate exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in enzyme activity and receptor binding, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

  • Methyl 4-fluorobenzoate
  • Ethyl 4-fluorobenzoate
  • Benzyl benzoate

Comparison: Benzyl 2,4-Difluorobenzoate is unique due to the presence of two fluorine atoms on the benzene ring, which significantly alters its chemical and physical properties compared to its non-fluorinated counterparts. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

IUPAC Name

benzyl 2,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-11-6-7-12(13(16)8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAONFTIWEGTIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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